molecular formula C20H23NO3 B13889915 Benzyl 2-methyl-3-piperidin-4-yloxybenzoate

Benzyl 2-methyl-3-piperidin-4-yloxybenzoate

Cat. No.: B13889915
M. Wt: 325.4 g/mol
InChI Key: XHQREXBHVAIEPP-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-3-piperidin-4-yloxybenzoate is an organic compound with the molecular formula C20H23NO3 It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered heterocyclic structure with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-3-piperidin-4-yloxybenzoate typically involves the esterification of 2-methyl-3-hydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The piperidine ring is introduced through a nucleophilic substitution reaction, where 4-piperidinol reacts with the ester intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methyl-3-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the piperidine ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-methyl-3-piperidin-4-yloxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-3-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: Similar structure but lacks the piperidine ring.

    2-methyl-3-hydroxybenzoic acid: Precursor in the synthesis of Benzyl 2-methyl-3-piperidin-4-yloxybenzoate.

    4-piperidinol: Provides the piperidine ring in the synthesis.

Uniqueness

This compound is unique due to the presence of both the benzyl ester and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

benzyl 2-methyl-3-piperidin-4-yloxybenzoate

InChI

InChI=1S/C20H23NO3/c1-15-18(20(22)23-14-16-6-3-2-4-7-16)8-5-9-19(15)24-17-10-12-21-13-11-17/h2-9,17,21H,10-14H2,1H3

InChI Key

XHQREXBHVAIEPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC2CCNCC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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